molecular formula C20H16Br2 B1426996 1,3-Dibromo-7-tert-butylpyrene CAS No. 1005771-04-9

1,3-Dibromo-7-tert-butylpyrene

Cat. No. B1426996
CAS RN: 1005771-04-9
M. Wt: 416.1 g/mol
InChI Key: BARYQDOQFLJABV-UHFFFAOYSA-N
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Description

1,3-Dibromo-7-tert-butylpyrene is an intermediate in the production of organic light-emitting diode (OLED) compounds . It is a chemical compound with the molecular formula C20H16Br2 .


Synthesis Analysis

The synthesis of 1,3-Dibromo-7-tert-butylpyrene can be achieved through a bromination process. A mixture of bromine and the precursor compound in anhydrous CH2Cl2 at 28 °C in the presence of an iron powder catalyst can afford the desired product .


Molecular Structure Analysis

The molecular structure of 1,3-Dibromo-7-tert-butylpyrene is characterized by two bromine atoms and a tert-butyl group attached to a pyrene core . The molecular weight of the compound is 416.1 g/mol .


Chemical Reactions Analysis

The bromination mechanism of 1,3-Dibromo-7-tert-butylpyrene involves the regioselective addition of bromine atoms to the pyrene core . The bromine atom may be directed to the K-region (positions 5 and 9) instead of the more reactive positions 6 and 8 in the presence of iron powder .


Physical And Chemical Properties Analysis

1,3-Dibromo-7-tert-butylpyrene has a molecular weight of 416.1 g/mol . It has a complex structure with a high degree of conjugation, which contributes to its properties as an intermediate in OLED compounds .

Scientific Research Applications

Nanotechnology: Self-Assembling Monolayers

Lastly, in nanotechnology, this compound can be used to form self-assembling monolayers (SAMs) on surfaces. These SAMs have potential applications in molecular electronics and as templates for nanofabrication.

Each application leverages the unique chemical structure of 1,3-Dibromo-7-tert-butylpyrene , demonstrating its versatility and importance in scientific research. The bromine atoms and the tert-butyl group play crucial roles in its reactivity and properties, making it a compound of interest across multiple disciplines .

Future Directions

1,3-Dibromo-7-tert-butylpyrene, as an intermediate in OLED compounds, has potential applications in the development of new light-emitting devices . The control of intramolecular charge-transfer pathways by changing the π-conjugation directions in such compounds can result in the modulation of emission color from deep-blue to green in solution . This suggests promising future directions for the use of this compound in the fabrication of organic light-emitting diodes .

properties

IUPAC Name

1,3-dibromo-7-tert-butylpyrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Br2/c1-20(2,3)13-8-11-4-6-14-16(21)10-17(22)15-7-5-12(9-13)18(11)19(14)15/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BARYQDOQFLJABV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C3C(=C1)C=CC4=C3C(=C(C=C4Br)Br)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70728461
Record name 1,3-Dibromo-7-tert-butylpyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70728461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dibromo-7-tert-butylpyrene

CAS RN

1005771-04-9
Record name 1,3-Dibromo-7-tert-butylpyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70728461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Dibromo-7-tert-butylpyrene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is 1,3-Dibromo-7-tert-butylpyrene a useful precursor in the synthesis of extended π-conjugated systems?

A1: 1,3-Dibromo-7-tert-butylpyrene serves as a key starting material for creating extended π-conjugated pyrene derivatives. The two bromine atoms provide reactive sites for palladium-catalyzed Sonogashira coupling reactions. [] This reaction allows for the introduction of various arylethynyl groups at the 1 and 3 positions of the pyrene core, resulting in the formation of extended π-conjugated systems. [] This extension of the conjugated system significantly influences the compound's photophysical and electrochemical properties, making them interesting for applications in optoelectronics. []

Q2: How does the tert-butyl group at the 7-position of 1,3-Dibromo-7-tert-butylpyrene impact the properties of the final extended π-conjugated derivatives?

A2: While the tert-butyl group doesn't directly participate in the π-conjugation, its presence influences the molecular packing in the solid state. [] X-ray crystallographic analyses revealed that despite the steric bulk of the tert-butyl group, the synthesized derivatives maintain a planar Y-shaped structure and exhibit strong face-to-face π-π stacking. [] This stacking behavior is crucial for charge transport properties and can impact the efficiency of potential optoelectronic devices. []

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